3-Methoxybenzyl methanesulfonate

Übersicht

Beschreibung

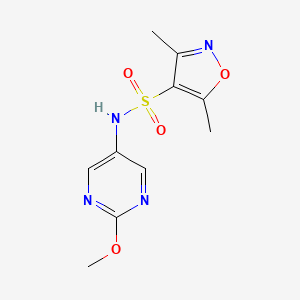

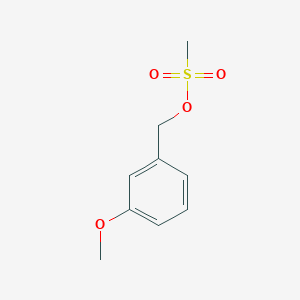

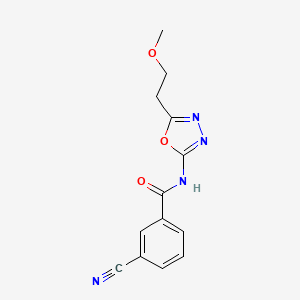

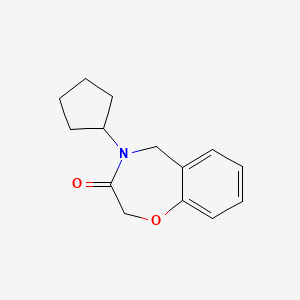

3-Methoxybenzyl methanesulfonate is a chemical compound with the molecular formula C9H12O4S . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 26 bonds . It includes 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .Physical and Chemical Properties Analysis

This compound has an average mass of 202.228 Da and a monoisotopic mass of 202.029984 Da . It is moisture sensitive and incompatible with bases, alcohols, amines, metals, and oxidizing agents .Wissenschaftliche Forschungsanwendungen

Kinetic and Spectroscopic Characterization : MBMMS is used in the study of highly reactive methanesulfonates (mesylates). Its solvolysis in aqueous ethanol and methanol has been studied, contributing to the understanding of electronic effects stabilizing carbocationic transition states in SN1 reactions (Bentley et al., 1994).

Peptide Synthesis : In peptide synthesis, sulfoxides of cysteine with S-p-methoxybenzyl groups have been prepared, and their behavior under deprotecting conditions has been examined. This research is crucial for understanding the stability of certain peptide bonds during synthesis (Funakoshi et al., 1979).

Material Science and Self-Assemblies : MBMMS reacts with certain compounds to form complex self-assemblies. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form compounds useful in materials science, demonstrating diverse structural motifs in the solid state (Shankar et al., 2011).

Organic Synthesis : MBMMS is used in organic synthesis for transformations like the cleavage of p-Methoxybenzyl ethers by polymer-supported sulfonamides. This process is significant for protecting group removal in organic synthesis (Hinklin & Kiessling, 2002).

Microbial Metabolism : MBMMS has been studied in the context of microbial metabolism, specifically regarding its role as a source of sulfur for certain aerobic bacteria. This research contributes to our understanding of the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Protein Analysis : Methanesulfonic acid, closely related to MBMMS, has been utilized in protein hydrolysis for improved chromatographic analysis, specifically in the determination of seleno-methionine in biological samples (Wrobel et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPLZPVVDSIISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)